Methyl 2,3-dibromo-2-methylpropanoate

NMR spectroscopy structure elucidation diastereotopic protons

Methyl 2,3-dibromo-2-methylpropanoate (CAS 3673-79-8), also known as methyl α,β-dibromoisobutyrate, is a C5 brominated ester bearing two bromine atoms at the C2 and C3 positions with a methyl substituent at C2. The compound has a molecular weight of 259.92 g/mol and formula C5H8Br2O2.

Molecular Formula C5H8Br2O2
Molecular Weight 259.92 g/mol
CAS No. 3673-79-8
Cat. No. B1332124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dibromo-2-methylpropanoate
CAS3673-79-8
Molecular FormulaC5H8Br2O2
Molecular Weight259.92 g/mol
Structural Identifiers
SMILESCC(CBr)(C(=O)OC)Br
InChIInChI=1S/C5H8Br2O2/c1-5(7,3-6)4(8)9-2/h3H2,1-2H3
InChIKeyGVLXNUSEDDXIGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Dibromo-2-methylpropanoate (CAS 3673-79-8): Chemical Identity and Structural Baseline


Methyl 2,3-dibromo-2-methylpropanoate (CAS 3673-79-8), also known as methyl α,β-dibromoisobutyrate, is a C5 brominated ester bearing two bromine atoms at the C2 and C3 positions with a methyl substituent at C2 . The compound has a molecular weight of 259.92 g/mol and formula C5H8Br2O2 . It is classified as a bifunctional alkylating agent and versatile building block in organic synthesis, with documented applications in uracil methylation and polymer precursor chemistry .

Procurement Rationale: Why Generic Bromoester Substitution Fails for Methyl 2,3-Dibromo-2-methylpropanoate (3673-79-8)


Generic substitution with closely related bromoesters—such as methyl 2,3-dibromopropionate (CAS 1729-67-5), ethyl 2,3-dibromoisobutyrate (CAS 71172-41-3), or methyl 2-bromoisobutyrate—is scientifically unsound for applications requiring the specific reactivity profile of methyl 2,3-dibromo-2-methylpropanoate [1]. The target compound features a geminal bromine at C2 (α-position) and a vicinal bromine at C3 (β-position) combined with a C2 methyl group, creating a distinctive steric and electronic environment that is absent in analogs lacking either the methyl substituent or the 2,3-dibromo arrangement . This substitution pattern confers unique conformational properties and predictable bifunctional reactivity that cannot be replicated by mono-bromo or structurally mismatched dibromo esters .

Quantitative Evidence Guide: Verifiable Differentiation of Methyl 2,3-Dibromo-2-methylpropanoate (3673-79-8) Against Comparators


1H NMR Spectral Signature: Diastereotopic Methylene Proton Long-Range Coupling (4JHH = 0.8 Hz) as a Structural Fingerprint

Methyl 2,3-dibromo-2-methylpropanoate exhibits a distinctive 4JHH long-range coupling of 0.8 Hz between one of its methylene protons and the C2 methyl group, a spectral feature that is diagnostic and absent in the mono-bromo analog methyl 3-bromo-2-methylpropionate . This coupling arises from the specific stereoelectronic arrangement imposed by the geminal bromine at C2, enabling definitive compound identification in reaction monitoring and quality control.

NMR spectroscopy structure elucidation diastereotopic protons

Physical Property Differentiation: Lower Melting Point and Enhanced Organic Solubility Relative to Methyl Methacrylate

Compared to its parent molecule methyl methacrylate, methyl 2,3-dibromo-2-methylpropanoate demonstrates a lower melting point and higher solubility in organic solvents, while maintaining similar conformational properties . These differences are attributable to the presence of two bromine atoms, which increase molecular polarizability and disrupt crystal packing relative to the non-halogenated parent.

physical chemistry solubility polymer precursors

Synthetic Route Differentiation: Dicyandiamide-Mediated Preparation from Chloromethyl Methyl Ether

Methyl 2,3-dibromo-2-methylpropanoate is prepared via a distinctive synthetic route involving addition of dicyandiamide to chloromethyl methyl ether, followed by alkylation with methyl methacrylate in the presence of catalytic proton and/or dicyandiamide . This preparation methodology differs fundamentally from the direct bromination routes typically employed for simpler dibromoesters such as methyl 2,3-dibromopropionate (which can be prepared via Br2 addition to acrylates).

organic synthesis alkylating agents reagent preparation

Bifunctional Reactivity: Dual Bromine Sites Enable Sequential or Tandem Transformations Not Achievable with Mono-Bromo Analogs

Methyl 2,3-dibromo-2-methylpropanoate contains two bromine atoms with distinct chemical environments (α-geminal at C2; β-vicinal at C3), enabling differential reactivity that mono-bromo analogs such as methyl 2-bromoisobutyrate or ethyl 2-bromopropionate cannot provide [1]. Treatment with base can induce selective elimination of HBr to generate α-bromo- or β-bromo-unsaturated esters, valuable intermediates for cross-coupling reactions .

bifunctional reagents alkylation elimination reactions

Optimal Application Scenarios for Methyl 2,3-Dibromo-2-methylpropanoate (3673-79-8) Based on Verified Differentiation


Uracil Methylation in Nucleoside Analog Synthesis

Methyl 2,3-dibromo-2-methylpropanoate is specifically documented as a reagent for the methylation of uracil , a key transformation in the synthesis of modified nucleosides and nucleotide analogs. The compound's bifunctional nature and specific substitution pattern make it suitable for this application where simpler methylating agents (e.g., methyl iodide or dimethyl sulfate) would lack the desired regiospecificity or functional group compatibility.

Acrylic and Vinyl Polymer Synthesis and Modification

The compound is applicable for the synthesis or modification of polymers such as acrylics and vinyls . Its lower melting point and higher organic solubility relative to methyl methacrylate make it particularly valuable in solution-phase polymerization processes where enhanced solubility can improve reaction homogeneity and polymer chain uniformity.

Synthesis of α,β-Unsaturated Esters via Selective HBr Elimination

Treatment of methyl 2,3-dibromo-2-methylpropanoate with base induces elimination of HBr to form α-bromo- or β-bromo-unsaturated esters , which serve as versatile intermediates for Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions. This transformation exploits the compound's geminal/vicinal dibromo architecture to access electrophilic coupling partners that cannot be generated from mono-bromo esters.

Analytical Method Development and HPLC Separation Validation

Methyl 2,3-dibromo-2-methylpropanoate has been validated for analysis using reverse-phase HPLC on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. Its distinctive 1H NMR fingerprint (4JHH = 0.8 Hz for diastereotopic methylene protons) provides a reliable spectroscopic marker for method development, impurity profiling, and batch-to-batch consistency verification in quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,3-dibromo-2-methylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.